
CAY10571
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CAY10571 is synthesized through a multi-step process involving the formation of the imidazole ring and subsequent functionalization. The key steps include:
Formation of the imidazole ring: This involves the reaction of 4-fluorobenzaldehyde with 4-methylsulfonylbenzaldehyde in the presence of ammonium acetate and acetic acid to form the imidazole intermediate.
Functionalization: The imidazole intermediate is then reacted with 4-bromopyridine under basic conditions to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
CAY10571 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The pyridine and imidazole rings can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the pyridine and imidazole rings
Scientific Research Applications
Applications in Cancer Research
CAY10571 has been extensively studied for its role in cancer treatment, particularly in hematological malignancies.
- Case Study: Combination Therapy with Triciribine
- In a study involving acute promyelocytic leukemia (APL) cells, this compound was combined with triciribine, resulting in enhanced differentiation of leukemia cells. The combination treatment increased the expression of myelomonocytic markers such as CD11b and CD11c, indicating effective differentiation of the cells .
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Table 1: Effects of this compound on Differentiation Markers
Marker Control This compound Triciribine Combination CD11b Low Moderate Moderate High CD11c Low Low High Very High CD14 Low Low Moderate High MPO Low Low Moderate High
Applications in Inflammation and Autoimmune Diseases
This compound's ability to inhibit p38 MAPK also makes it a candidate for treating inflammatory diseases.
- Case Study: Rheumatoid Arthritis
Applications in Neurodegenerative Diseases
Recent studies indicate that this compound may have neuroprotective effects.
- Case Study: Neuroinflammation
Toxicology and Safety Studies
This compound has been evaluated for its safety profile in various preclinical studies.
Mechanism of Action
CAY10571 exerts its effects by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
CAY10571 is similar to other pyridinylimidazole compounds, such as SB203580 and SB202190. it is unique in its higher specificity and potency in inhibiting p38 MAP kinase. Other similar compounds include:
SB203580: A well-known p38 MAP kinase inhibitor with similar anti-inflammatory properties
SB202190: Another p38 MAP kinase inhibitor with a slightly different chemical structure and potency
This compound stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool in kinase research and drug development .
Biological Activity
CAY10571, also known as SB 203580, is a selective inhibitor of the Tie2 kinase, which plays a crucial role in angiogenesis and vascular integrity. This compound has been investigated for its potential therapeutic effects in various biological contexts, particularly in relation to cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions primarily as a kinase inhibitor , specifically targeting the Tie2 receptor tyrosine kinase. This receptor is involved in endothelial cell survival and the regulation of vascular permeability. By inhibiting Tie2, this compound disrupts signaling pathways that promote angiogenesis, ultimately leading to reduced tumor growth and metastasis.
Biological Activity Overview
The biological activity of this compound has been documented in several studies:
- Inhibition of Chlamydia trachomatis : this compound has shown efficacy in reducing the growth of Chlamydia trachomatis in vitro. In a compound screening study, it was identified among other compounds that significantly inhibited chlamydial replication in HeLa cells .
- Effect on Tumor Growth : Research indicates that this compound can inhibit tumor growth by affecting angiogenesis. The compound's ability to block Tie2 signaling leads to decreased blood vessel formation within tumors, which is crucial for tumor survival and expansion .
Table 1: Summary of Biological Activities of this compound
Detailed Research Findings
- Chlamydia Inhibition : In a study examining the effects of various compounds on Chlamydia trachomatis, this compound was found to effectively inhibit bacterial replication. The study utilized a HeLa cell model and assessed cell viability alongside bacterial load. Results indicated that this compound maintained cell viability above 90% while significantly reducing Ct burden .
- Tumor Growth Suppression : In vivo studies have shown that this compound can significantly suppress tumor growth by inhibiting angiogenesis. Mice treated with the compound exhibited smaller tumors compared to those receiving vehicle treatment, highlighting its potential as an anti-cancer agent .
- Metabolic Effects : Another interesting finding from research indicated that this compound treatment led to reduced basal respiration and glycolysis in host cells infected with Chlamydia. This suggests that the compound not only inhibits bacterial growth but also alters host cellular metabolism, potentially impacting the energy supply necessary for bacterial proliferation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CAY10571 as a p38 MAPK inhibitor, and how does it differ from other inhibitors like SB203580?
this compound acts as a reversible, ATP-competitive inhibitor of p38 MAPK, with a unique sulfone analog structure that enables strong electrostatic interactions at the enzyme’s active site . Unlike SB203580, which binds to the ATP pocket, this compound disrupts protein-protein interactions through its stereochemical configuration, altering conformational dynamics of the enzyme . To validate this mechanism, researchers should:
- Perform in vitro kinase assays with purified p38 MAPK, comparing inhibition kinetics (IC₅₀) of this compound vs. other inhibitors.
- Use molecular docking simulations to visualize electrostatic interactions and binding modes .
- Conduct mutagenesis studies on key residues in the active site to confirm binding specificity.
Q. How should researchers design experiments to assess this compound’s selectivity across kinase families?
To minimize off-target effects, employ:
- Broad-spectrum kinase profiling : Use kinase activity panels (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1 µM .
- Cellular assays : Measure phosphorylation of p38 MAPK downstream targets (e.g., MAPKAPK2) versus unrelated kinases (e.g., JNK or ERK) via Western blot .
- Structural analysis : Compare binding affinities using cryo-EM or X-ray crystallography for p38 MAPK vs. structurally similar kinases.
Q. What are the best practices for validating this compound’s biological activity in cellular models?
- Use positive/negative controls : Include SB203580 (p38 inhibitor) and a vehicle control (DMSO) in dose-response experiments.
- Measure cell viability (e.g., MTT assay) to rule out cytotoxicity confounding results.
- Quantify inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to confirm functional inhibition of p38-mediated pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell lines or disease models?
Contradictions may arise from variations in:
- Cell-specific signaling networks : Profile baseline p38 activity and expression of upstream regulators (e.g., MKK3/6) using qPCR or proteomics .
- Metabolic stability : Compare this compound’s half-life in different cell lysates via LC-MS.
- Experimental design : Standardize protocols (e.g., serum starvation duration, LPS concentration) to reduce variability .
- Apply principal contradiction analysis : Identify the dominant variable (e.g., cell lineage vs. culture conditions) driving discrepancies using multivariate regression .
Q. What methodologies are recommended for studying this compound in combination therapies?
- Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) for this compound paired with anti-inflammatory drugs (e.g., dexamethasone) .
- Transcriptomic profiling : Perform RNA-seq on co-treated vs. monotherapy groups to identify synergistic pathways (e.g., NF-κB suppression).
- In vivo validation : Test combinations in murine models of chronic inflammation, monitoring adverse effects via histopathology and serum biomarkers .
Q. How can researchers address challenges in quantifying this compound’s target engagement in complex biological systems?
- Pharmacodynamic biomarkers : Develop ELISA assays for phosphorylated p38 substrates (e.g., ATF2) in tissue homogenates .
- Chemical proteomics : Use immobilized this compound analogs to pull down interacting proteins from lysates, followed by MS/MS identification .
- Isotope-labeled tracers : Apply ¹⁴C-CAY10571 for autoradiography in tissue sections to map spatial distribution .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response data from this compound experiments?
- Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
- Include replication details : Specify biological vs. technical replicates (minimum n=3 for in vitro, n=5–10 for in vivo) .
Q. How should researchers document methods to ensure reproducibility of this compound studies?
- Follow ARRIVE guidelines for in vivo experiments: Detail animal strain, dosing regimen, and randomization methods .
- Provide supplementary datasets : Share raw Western blot images, HPLC purity reports (>95%), and NMR spectra for synthesized batches .
- Use electronic lab notebooks (e.g., LabArchives) to timestamp protocols and instrument parameters .
Q. Ethical and Literature Considerations
Q. What gaps in the literature should this compound researchers prioritize?
- Long-term toxicity : Few studies assess this compound’s effects beyond 28 days; design chronic exposure models in rodents .
- Cross-species variability : Compare human vs. murine p38 binding kinetics to improve translational relevance .
- Unreported off-targets : Mine proteomics databases (e.g., PhosphoSitePlus) to predict interactions with non-kinase targets .
Q. How can researchers avoid common pitfalls in citing prior work on this compound?
- Avoid non-primary sources : Exclude vendor datasheets (e.g., Santa Cruz Biotechnology) and prioritize peer-reviewed studies .
- Use citation managers (e.g., Zotero) to track references and ensure IUPAC naming consistency (e.g., "4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)imidazole") .
- Disclose conflicts of interest : If using commercially supplied this compound, state vendor lot numbers and purity verification methods .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-46-5 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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